6-(Chloromethyl)quinoline hydrochloride

Description

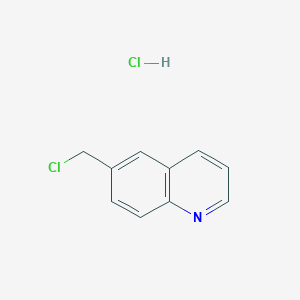

6-(Chloromethyl)quinoline hydrochloride is a quinoline derivative featuring a chloromethyl (-CH₂Cl) substituent at the 6-position of the quinoline ring, with a hydrochloride salt formation.

Molecular Formula: Based on analogs like 2-(chloromethyl)quinoline hydrochloride (CAS 3747-74-8), the molecular formula is inferred as C₁₀H₉Cl₂N (including the hydrochloride moiety) with a molecular weight of 214.08 g/mol . The chloromethyl group at the 6-position enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions.

Physical Properties: For the 2-(chloromethyl) isomer, the melting point is reported as 183–187°C , suggesting that the 6-substituted analog may exhibit similar thermal stability.

Properties

IUPAC Name |

6-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSJEEURWPMFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCl)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-59-2 | |

| Record name | 6-(chloromethyl)quinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of alternative catalysts and greener solvents is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)quinoline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of quinoline derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemical Properties and Structure

6-(Chloromethyl)quinoline hydrochloride has the molecular formula and a molecular weight of approximately 214.09 g/mol. The compound appears as a pale yellow to light pink powder and is soluble in water. Its structure features a quinoline ring with a chloromethyl group, which enhances its reactivity and potential for various chemical transformations.

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active compounds:

- Antimicrobial Agents : Derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens. Research has shown that compounds derived from this structure can inhibit bacterial growth, making them potential candidates for antibiotic development .

- Antitumor Activity : Several studies have highlighted the antitumor properties of quinoline derivatives, particularly those containing the chloromethyl group. For instance, compounds derived from this compound have been tested against various cancer cell lines, showing promising inhibition rates .

- Antiviral Properties : Recent investigations into quinoline analogues have identified their potential as antiviral agents. Specifically, certain derivatives have exhibited broad-spectrum antiviral activity, particularly against enterovirus strains, indicating their potential utility in treating viral infections .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

- Nucleophilic Substitution Reactions : The chloromethyl group allows for nucleophilic substitution reactions, which are critical in forming new compounds with desired biological activities. This reactivity is essential for modifying existing quinoline structures to enhance their pharmacological properties .

- Experimental Techniques : Characterization of this compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis). These methods provide insights into the compound's structural and electronic properties, aiding in the optimization of synthetic routes .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

- Study on Antiviral Activity : A recent study evaluated a series of quinoline analogues derived from this compound for their antiviral efficacy against enterovirus D68. The results indicated that certain compounds exhibited higher potency than existing antiviral agents, suggesting their potential as therapeutic candidates .

- Antimicrobial Screening : Another investigation focused on synthesizing derivatives of this compound and testing their antimicrobial activities against multiple bacterial strains. The findings revealed several derivatives with significant inhibitory effects, supporting further development into clinical candidates.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)quinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of key biological processes and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(chloromethyl)quinoline hydrochloride with structurally related quinoline derivatives, focusing on substituent effects, physical properties, and reactivity.

Table 1: Key Properties of 6-Substituted Quinoline Derivatives

Substituent Effects on Reactivity

- Chloromethyl Group: The -CH₂Cl group at the 6-position (hypothetical) is highly reactive, enabling alkylation or cross-coupling reactions. For example, 2-(chloromethyl)quinoline hydrochloride undergoes nucleophilic substitution due to the labile Cl atom .

- Amino Group: 6-Aminoquinoline hydrochloride’s -NH₂ group (electron-donating) enhances solubility in polar solvents and participation in condensation or diazotization reactions .

- Hydrazino and Methyl Groups: The -NHNH₂ group in 6-chloro-4-hydrazino-2-methylquinoline hydrochloride facilitates chelation with metals, while the -CH₃ group at position 2 sterically hinders certain reactions .

Fluorescence and Optical Properties

Studies on benzimidazo[1,2-a]quinolines reveal that substituents significantly alter fluorescence intensity. For instance, cyano (-CN) groups at position 6 enhance fluorescence compared to carboxamide (-CONH₂) groups . While direct data on 6-(chloromethyl)quinoline is absent, its electron-withdrawing -CH₂Cl group may reduce fluorescence intensity, analogous to the trend observed in substituted quinolines .

Biological Activity

6-(Chloromethyl)quinoline hydrochloride, a compound with the molecular formula C₉H₈ClN, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

This compound appears as a pale yellow to cream powder and is soluble in water. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted the effectiveness of related quinoline compounds against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .

Antitumor Activity

The antitumor properties of this compound have been explored extensively. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of DNA synthesis and interference with cell cycle progression. For example, studies have reported that certain quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA and RNA Polymerases : Interaction studies suggest that this compound may inhibit polymerases, disrupting nucleic acid synthesis essential for cell proliferation.

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .

- Photosynthesis Inhibition : Some analogs have been shown to affect photosynthetic electron transport, indicating a broader spectrum of biological activity beyond mammalian cells .

Case Studies

Several case studies illustrate the potential of this compound:

- Antileishmanial Activity : A study demonstrated that quinoline derivatives significantly reduced parasite loads in Leishmania models, suggesting potential use in treating leishmaniasis .

- Cytotoxicity in Cancer Models : In vitro tests using SK-N-MC neuroepithelioma cell lines showed marked antiproliferative effects when treated with quinoline derivatives, with IC50 values indicating strong efficacy compared to standard chemotherapeutics .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | CAS Number | Antimicrobial Activity | Antitumor Activity | Unique Features |

|---|---|---|---|---|

| 4-Chloromethyl-2-methylquinoline | 288399-19-9 | Moderate | High | Additional methyl group |

| 2-Chloromethyl-4,6-dimethylpyridine | 4472-55-3 | Low | Moderate | Pyridine ring instead of quinoline |

| 2-Chloromethyl-6-methoxyquinoline | 13676-02-3 | High | Moderate | Methoxy group instead of chloromethyl |

This table highlights the distinct biological activities and structural features that differentiate this compound from other related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(chloromethyl)quinoline hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves chlorination of a pre-functionalized quinoline derivative. For example, a precursor like 6-methylquinoline can undergo free-radical chlorination using sulfuryl chloride (SO₂Cl₂) under reflux in anhydrous dichloromethane . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and temperature control (40–60°C) are critical to avoid over-chlorination. Post-reaction purification via recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .

- Key Parameters : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 7:3) and confirm structure via H NMR (e.g., δ 4.8 ppm for CH₂Cl group) .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodology :

- Spectroscopy : H/C NMR identifies substituent positions (e.g., downfield shifts for chloromethyl protons). IR confirms C-Cl stretches (~650 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 214.1) .

- X-ray Crystallography : Resolves crystallographic packing and intramolecular interactions (e.g., C–H···Cl hydrogen bonds) .

Q. What are the primary chemical reactivities of the chloromethyl group in this compound?

- Methodology : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) and elimination reactions. For instance:

- Alkylation : React with primary amines (e.g., benzylamine) in DMF at 80°C to form N-alkylated derivatives. Monitor conversion via H NMR loss of CH₂Cl signal .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst (2 mol%) in THF/Na₂CO₃ (aq.) at 60°C .

Advanced Research Questions

Q. How can synthetic protocols be optimized to mitigate competing side reactions (e.g., di-chlorination or ring chlorination)?

- Methodology :

- Kinetic Control : Use lower temperatures (0–25°C) and slow reagent addition to favor mono-chlorination.

- Protecting Groups : Temporarily block reactive quinoline positions (e.g., 4- or 8-positions) with trimethylsilyl groups, removed post-chlorination via TBAF .

- Statistical Analysis : Design of Experiments (DoE) evaluates interactions between variables (temperature, solvent polarity, catalyst loading). For example, a 3 factorial design identifies optimal dichloromethane/THF ratios .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Meta-Analysis : Compare datasets from PubChem and ChEMBL, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). Discrepancies often arise from variations in cytotoxicity assays (MTT vs. resazurin) .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., electron-withdrawing groups at position 6) with target binding (e.g., kinase inhibition) .

Q. What strategies improve the stability of this compound in aqueous solutions for biological studies?

- Methodology :

- pH Control : Buffered solutions (pH 5–6) minimize hydrolysis. Degradation kinetics studied via HPLC (C18 column, acetonitrile/water gradient) show <5% decomposition over 24 hours at 4°C .

- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (trehalose or mannitol) for long-term storage .

Q. How does the chloromethyl group influence interactions with biological macromolecules (e.g., DNA or enzymes)?

- Methodology :

- Fluorescence Quenching : Titrate compound into ethidium bromide-DNA complexes; measure Stern-Volmer constants to quantify binding affinity .

- Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) using chromogenic substrates (e.g., BApNA). IC₅₀ values correlate with chloromethyl electrophilicity .

Comparative and Mechanistic Questions

Q. How do structural modifications at the chloromethyl position (e.g., fluoromethyl or bromomethyl analogs) alter reactivity and bioactivity?

- Methodology :

- Computational Modeling : DFT calculations (Gaussian 09) compare LUMO energies to predict nucleophilic substitution rates. Fluoromethyl analogs show slower kinetics due to reduced leaving-group ability .

- Biological Screening : Parallel testing against Gram-positive bacteria (e.g., S. aureus) reveals bromomethyl derivatives exhibit 2–3x higher MIC values .

Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?

- Methodology :

- Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse in cross-coupling reactions, reducing heavy metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.